molecular formula C10H12N2O2 B12941902 5,6-Dimethoxy-1H-indol-1-amine

5,6-Dimethoxy-1H-indol-1-amine

Cat. No.: B12941902
M. Wt: 192.21 g/mol
InChI Key: NEFRMBASPIIITD-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indol-1-amine: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1H-indol-1-amine typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other cyclization reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1H-indol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Dimethoxy-1H-indol-1-amine is used as a building block in the synthesis of more complex indole derivatives. It is also studied for its reactivity and potential to form novel compounds .

Biology: In biological research, indole derivatives are investigated for their roles in cell signaling and as potential therapeutic agents. This compound may be explored for its effects on various biological pathways .

Medicine: Indole derivatives, including this compound, are of interest in medicinal chemistry for their potential to treat diseases such as cancer, microbial infections, and neurological disorders .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1H-indol-1-amine involves its interaction with various molecular targets. The indole ring system can bind to receptors and enzymes, modulating their activity. This interaction can affect cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxy-1H-indol-1-amine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5,6-dimethoxyindol-1-amine

InChI

InChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3

InChI Key

NEFRMBASPIIITD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2N)OC

Origin of Product

United States

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